molecular formula C7H5N3O3 B11927062 6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

Cat. No.: B11927062
M. Wt: 179.13 g/mol
InChI Key: BCNYEKWZIAMFGL-UHFFFAOYSA-N
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Description

6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is an organic compound with the molecular formula C7H5N3O3. This compound is part of the benzotriazole family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a benzotriazole ring substituted with a hydroxy group at the 6th position and a carboxylic acid group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid typically involves the reaction of appropriate benzotriazole derivatives with suitable reagents. One common method involves the use of copper-catalyzed reactions. For example, the reaction catalyzed by CuCl (5 mol%) and 5 mol% of TMEDA in DMSO at 120°C can yield the desired product in good yields .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxy and carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various acid chlorides or anhydrides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid group can yield alcohols.

Scientific Research Applications

6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid involves its interaction with various molecular targets. For example, it can act as a ligand, binding to metal ions and forming coordination complexes. This interaction can influence the activity of enzymes and other proteins, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy and carboxylic acid groups allows for versatile chemical modifications and interactions with various molecular targets.

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

6-hydroxy-2H-benzotriazole-5-carboxylic acid

InChI

InChI=1S/C7H5N3O3/c11-6-2-5-4(8-10-9-5)1-3(6)7(12)13/h1-2,11H,(H,12,13)(H,8,9,10)

InChI Key

BCNYEKWZIAMFGL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NNN=C21)O)C(=O)O

Origin of Product

United States

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